molecular formula C₂₂H₃₁N₃O₅S B1144922 Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy CAS No. 1526916-57-3

Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy

Cat. No. B1144922
CAS RN: 1526916-57-3
M. Wt: 449.56
InChI Key:
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves biocatalysis and traditional chemical synthesis methods. For instance, a biaryl-bis-sulfonamide AMPA receptor potentiator was prepared using Actinoplanes missouriensis, illustrating a microbial-based surrogate biocatalytic system for producing mammalian metabolites of the compound for structural characterization (Zmijewski et al., 2006). Similarly, traditional chemical synthesis routes have been employed to create various sulfonamide derivatives, demonstrating the compound's versatility and the range of techniques available for its synthesis (Stephens et al., 1999).

Molecular Structure Analysis

The structural analysis of sulfonamide compounds often requires techniques like nuclear magnetic resonance (NMR) spectroscopy. For example, the structural characterization of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator utilized NMR to determine regio- and stereochemistry (Zmijewski et al., 2006). This highlights the importance of advanced spectroscopic methods in elucidating the molecular structure of complex organic compounds.

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, demonstrating diverse chemical properties. For instance, the double reduction of cyclic sulfonamides for synthesizing phenylpyrrolidine derivatives showcases the compound's reactivity and potential for creating structurally complex molecules (Evans, 2007).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility and crystalline structure, are crucial for their application in various fields. For example, water-soluble aminoxyls derived from sulfonamide compounds demonstrate the significance of solubility in water for pharmaceutical applications (Marx & Rassat, 2002).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity and interaction with other molecules, are essential for understanding their behavior in chemical reactions. The synthesis and characterization of various sulfonamide derivatives provide insights into their reactivity and potential applications in medicinal chemistry and beyond (Murugavel et al., 2016).

Scientific Research Applications

Application in Drug Metabolism Studies

LY451395, a biaryl-bis-sulfonamide, is a potent potentiator of AMPA receptors. It undergoes extensive metabolism in preclinical species. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395 for full structural characterization, particularly for analyzing the regio- and stereochemistry of metabolic changes (Zmijewski et al., 2006).

Tissue Distribution Study

N-[(3-fluorophenyl)methyl]glycyl-N-[3-[((3-aminophenyl)sulfonyl)-2-(aminophenyl)amino]-(1S,2S)-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-L-valinamide (DPC 681) was studied for its tissue distribution in rats, using whole-body autoradiography. It revealed differences in drug distribution in various tissues, such as the brain and testes, upon coadministration with ritonavir (Solon et al., 2002).

Synthesis of Novel Compounds

A study describes the synthesis of novel 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This synthesis was achieved by a multicomponent condensation, demonstrating an environmentally benign and diversity-oriented approach (Pandit et al., 2016).

Metabolism and Activation Studies

Several studies have investigated the metabolism and activation of compounds containing similar structures. For example, N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines were studied for bioactivation by human liver sulfotransferases. These studies help in understanding the metabolic pathways and potential risks of these compounds (Chou et al., 1995).

Synthesis of Indole Derivatives

Research on the synthesis of N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide from N-methyl-N-phenylmethyl-2-(4-aminophenyl)-ethanesulfonamide demonstrates the versatility of these compounds in creating complex molecular structures (Pete et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-aminophenylsulfone", "2-methylpropylamine", "1-phenyl-2-propanol", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of N-(2-methylpropyl)-4-aminophenylsulfonamide by reacting 4-aminophenylsulfone with 2-methylpropylamine in ethyl acetate.", "Step 2: Synthesis of (1S,2R)-1-phenyl-2-(2-methylpropylamino)-3-hydroxypropan-1-ol by reacting 1-phenyl-2-propanol with N-(2-methylpropyl)-4-aminophenylsulfonamide in ethyl acetate.", "Step 3: Synthesis of methyl (1S,2R)-3-[(1-phenyl-2-propanyl)amino]-2-hydroxy-1-(phenylmethyl)propionate by reacting (1S,2R)-1-phenyl-2-(2-methylpropylamino)-3-hydroxypropan-1-ol with methyl iodide in ethyl acetate.", "Step 4: Synthesis of methyl N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propionate by reacting methyl (1S,2R)-3-[(1-phenyl-2-propanyl)amino]-2-hydroxy-1-(phenylmethyl)propionate with N-(2-methylpropyl)-4-aminophenylsulfonamide in ethyl acetate.", "Step 5: Purification of the final product by recrystallization from a mixture of ethyl acetate and hexane." ] }

CAS RN

1526916-57-3

Product Name

Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy

Molecular Formula

C₂₂H₃₁N₃O₅S

Molecular Weight

449.56

synonyms

N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic Acid Methyl Ester

Origin of Product

United States

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